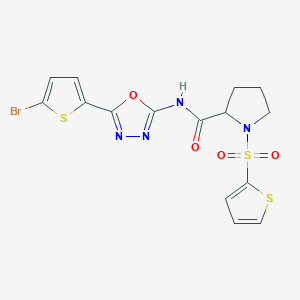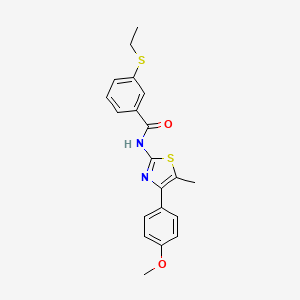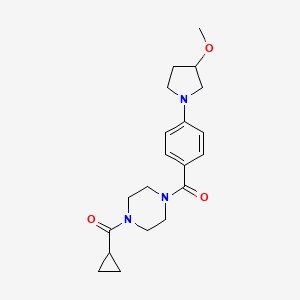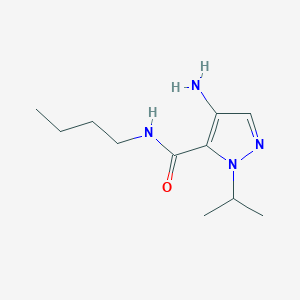
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the brain. This compound was first synthesized in the 1990s as part of a research effort to understand the mechanisms of action of the endocannabinoid system and has since been used extensively in scientific research.
Applications De Recherche Scientifique
Pharmacological Applications
- Penile Erections Mediation in Rats : The compound is associated with the mediation of penile erections in rats, serving as an example of its pharmacological utility in neuropharmacology studies. This application is based on research demonstrating the compound's selective action on 5-HT2C receptors, which are implicated in sexual function (Millan et al., 1997).
Anticancer Research
- Anticancer Potential : The compound's derivatives exhibit significant antiproliferative effects on various cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment, particularly as a BRAF inhibitor (Feng et al., 2020).
Neuropharmacology
- Neuropharmacological Research : The compound has been investigated for its effects on cannabinoid CB1 receptor modulation in the cerebellum. This research is crucial for understanding the compound's potential therapeutic effects on neuronal excitability and its implications in central nervous system disorders (Wang et al., 2011).
Antimicrobial Research
- Antimicrobial Properties : Novel derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. This research highlights the compound's utility in developing new antimicrobial agents (Rani et al., 2014).
Optoelectronics
- Nonlinear Optical Properties : The compound's derivatives have been studied for their electronic, optical, and nonlinear optical properties. These findings indicate potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition : Certain derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors. This research could be significant in developing new materials for protecting metal surfaces in corrosive environments (Jeeva et al., 2015).
Insecticidal Activity
- Insecticidal Activity : The compound has been studied for its unique mode of action as an insecticide, specifically in interfering with cuticle deposition. This research provides insights into developing new insecticides with novel mechanisms of action (Mulder & Gijswijt, 1973).
Propriétés
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-27-17-5-3-4-16(19(17)28-2)23-20(26)22-11-13-10-18(25)24(12-13)15-8-6-14(21)7-9-15/h3-9,13H,10-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAKNJZHKGZXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2635099.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2635100.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B2635102.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2635106.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635107.png)


![6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2635112.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea](/img/structure/B2635115.png)
![2-[1-(2-chloroquinolin-4-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2635116.png)
